5-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
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Overview
Description
5-Chloro-2-methyl-pyrrolo[2,1-f][1,2,4]triazin-4(1h)-one is a heterocyclic compound that features a unique fusion of pyrrole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-pyrrolo[2,1-f][1,2,4]triazin-4(1h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-methylpyrrole with cyanamide in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-pyrrolo[2,1-f][1,2,4]triazin-4(1h)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazin-4(1h)-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Chloro-2-methyl-pyrrolo[2,1-f][1,2,4]triazin-4(1h)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-pyrrolo[2,1-f][1,2,4]triazin-4(1h)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential medicinal applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activities and use in drug design.
Uniqueness
5-Chloro-2-methyl-pyrrolo[2,1-f][1,2,4]triazin-4(1h)-one is unique due to its specific ring fusion and the presence of a chlorine atom, which can be a site for further functionalization. This makes it a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C7H6ClN3O |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
5-chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H6ClN3O/c1-4-9-7(12)6-5(8)2-3-11(6)10-4/h2-3H,1H3,(H,9,10,12) |
InChI Key |
POSJFQRSTKHCPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC(=C2C(=O)N1)Cl |
Origin of Product |
United States |
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